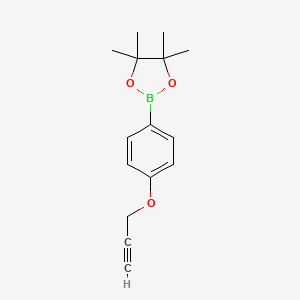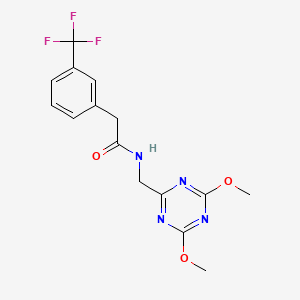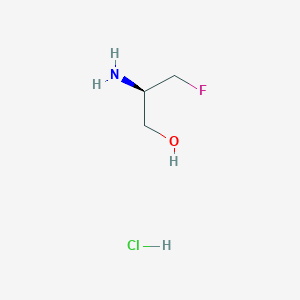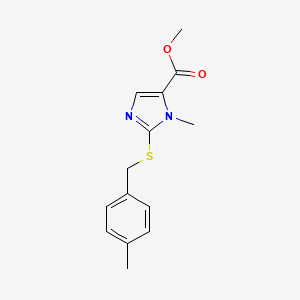
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane (TMPPDB) is a novel small molecule synthesized by the condensation of 4-bromo-4-methyl-2-phenyl-1,3,2-dioxaborolane and propargyl alcohol. It is a valuable platform for the development of new drugs and materials. TMPPDB is a versatile molecule that can be used in various applications such as drug synthesis, drug delivery, and materials science. It has been studied extensively in the past few years and has shown to be a promising compound for drug development.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the molecule interacts with proteins and other molecules in the body to produce its biological effects. It is believed that the molecule binds to receptors on the surface of cells and triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane are still being studied. Preliminary studies have shown that the molecule has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have anti-viral and anti-fungal properties. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane in laboratory experiments has many advantages. It is a relatively stable molecule and can be synthesized easily. In addition, it has a wide range of applications and can be used in various experiments. However, the molecule is not very soluble in water and this can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane are still being explored. Future research in this field may focus on developing new drugs and materials based on the molecule. In addition, further research may focus on understanding the mechanism of action of the molecule and its potential therapeutic applications. Finally, research may also focus on improving the solubility of the molecule in water in order to make it more useful in laboratory experiments.
Synthesemethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane involves the condensation of 4-bromo-4-methyl-2-phenyl-1,3,2-dioxaborolane and propargyl alcohol. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is complete in 30 minutes and yields a product with a purity of 98%. The reaction can be further optimized by using a higher temperature or by using a different solvent.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the development of new materials such as polymers and nanomaterials. 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane has also been used in the development of new drug delivery systems, such as liposomes and nanoparticles.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-ynoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNHJKYASQTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/no-structure.png)
![1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2946171.png)
![Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946172.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2946181.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2946182.png)

![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2946189.png)
